
Xemilofiban hydrochloride
Overview
Description
Xemilofiban Hydrochloride is a small-molecule drug primarily developed as an antiplatelet agent. It targets the glycoprotein IIb/IIIa receptor on platelets, inhibiting their aggregation and thereby reducing the risk of thrombus formation. This compound has garnered significant interest within cardiovascular medicine, particularly for its potential in managing acute coronary syndromes such as unstable angina and myocardial infarction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Xemilofiban Hydrochloride is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthesis typically involves the following steps:
- Formation of the core structure through a multi-step organic synthesis process.
- Functionalization of the core structure to introduce specific functional groups.
- Conversion to the hydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials and reagents.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification of the final product through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Xemilofiban Hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Scientific Research Applications
Cardiovascular Medicine
Xemilofiban has been evaluated for its potential in treating various cardiovascular conditions, particularly in conjunction with percutaneous coronary intervention (PCI). The Evaluation of Xemilofiban in Controlling Thrombotic Events (EXCITE) trial was a significant phase III study aimed at assessing its efficacy in patients with unstable angina pectoris and acute myocardial infarction undergoing angioplasty. Although the trial was ultimately discontinued due to a lack of significant clinical benefits, it provided valuable insights into the compound's pharmacodynamics and safety profile .
Clinical Trials and Efficacy
In clinical trials, such as the Oral Glycoprotein IIb/IIIa Receptor Blockade to Inhibit Thrombosis (ORBIT) trial, Xemilofiban demonstrated significant inhibition of platelet aggregation over prolonged periods. In one study involving 549 patients post-PCI, those receiving higher doses (20 mg) exhibited a trend towards reduced cardiovascular events at three months, although this finding requires confirmation through larger-scale studies .
Combination Therapies
Research into combination therapies involving Xemilofiban has also been explored. For instance, methods combining intravenous administration of platelet inhibitors followed by oral Xemilofiban have been proposed to enhance therapeutic outcomes in patients at risk for thrombus formation during surgical procedures . This approach aims to provide immediate antiplatelet effects while maintaining longer-term inhibition.
Mechanism of Action
The mechanism of action of Xemilofiban Hydrochloride centers on its ability to antagonize the glycoprotein IIb/IIIa receptor on platelets. This receptor plays a crucial role in platelet aggregation by binding to fibrinogen, facilitating platelet cross-linking and the formation of a platelet plug. This compound binds selectively and reversibly to this receptor, preventing fibrinogen from attaching to platelets and hindering their aggregation. This inhibition of platelet aggregation is vital in reducing the likelihood of thrombus formation within coronary arteries, thereby managing and preventing acute coronary syndromes .
Comparison with Similar Compounds
Tirofiban: Another glycoprotein IIb/IIIa receptor antagonist used as an antiplatelet agent.
Eptifibatide: A cyclic heptapeptide that inhibits platelet aggregation by blocking the glycoprotein IIb/IIIa receptor.
Abciximab: A monoclonal antibody fragment that inhibits platelet aggregation by targeting the glycoprotein IIb/IIIa receptor.
Comparison: Xemilofiban Hydrochloride is unique in its oral bioavailability and specific binding affinity for the glycoprotein IIb/IIIa receptor. Unlike Tirofiban and Eptifibatide, which are administered intravenously, this compound can be administered orally, offering a more convenient option for patients. Additionally, its reversible binding to the receptor provides a balance between efficacy and safety, reducing the risk of prolonged bleeding complications .
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying the antiplatelet efficacy of Xemilofiban hydrochloride in preclinical research?
Xemilofiban, a fibrinogen receptor antagonist (GPIIb/IIIa inhibitor), is typically evaluated using in vitro platelet aggregation assays (e.g., light transmission aggregometry with agonists like ADP or collagen) and in vivo thrombosis models (e.g., FeCl₃-induced arterial thrombosis in rodents) . Dose-response relationships should be validated using flow cytometry to assess receptor occupancy. Ensure models account for interspecies differences in pharmacokinetics, as rodent metabolism may not fully replicate human responses .
Q. How can researchers optimize the pharmacokinetic (PK) profiling of this compound in early-stage studies?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify plasma concentrations, focusing on parameters like bioavailability, half-life, and active metabolite formation. Incorporate microsampling techniques in animal studies to reduce ethical constraints. For translational relevance, cross-validate PK data with in silico models (e.g., physiologically based pharmacokinetic modeling) to predict human dosing regimens .
Q. What are the key methodological considerations for assessing Xemilofiban’s receptor binding specificity?
Radioligand binding assays (e.g., using ³H-labeled Xemilofiban) can quantify affinity for GPIIb/IIIa receptors. Include controls to rule out off-target interactions with integrins like αVβ3. Surface plasmon resonance (SPR) or cryo-EM may further elucidate structural binding dynamics .
Advanced Research Questions
Q. How should researchers address contradictions in preclinical data regarding Xemilofiban’s efficacy in acute vs. chronic thrombosis models?
Discrepancies often arise from differences in thrombus composition (e.g., arterial vs. venous) or dosing schedules. Conduct time-course experiments to compare acute bolus administration vs. sustained release formulations. Integrate transcriptomic analysis (e.g., RNA-seq of thrombus-associated cells) to identify mechanistic variations across models .
Q. What strategies are effective for evaluating Xemilofiban’s synergistic potential with anticoagulants (e.g., heparin) without exacerbating bleeding risks?
Design factorial experiments to test combinations across a range of doses. Monitor bleeding times and thromboelastography (TEG) parameters to assess hemostatic balance. Use machine learning algorithms to model interaction effects and identify optimal dose ratios that maximize efficacy while minimizing adverse events .
Q. How can researchers resolve conflicting clinical trial data on Xemilofiban’s long-term cardiovascular outcomes?
Perform meta-analyses of phase II/III trials, stratifying results by patient subgroups (e.g., diabetes, renal impairment). Apply causal inference methods to adjust for confounding variables like concomitant medications. Validate findings using real-world data (RWD) from registries, ensuring alignment with endpoints like major adverse cardiac events (MACE) .
Q. What methodologies are recommended for identifying biomarkers predictive of Xemilofiban response variability?
Use proteomic profiling (e.g., mass spectrometry) to detect plasma biomarkers (e.g., P-selectin, platelet factor 4) correlated with drug response. Combine with genome-wide association studies (GWAS) to identify genetic polymorphisms (e.g., in GPIIb/IIIa receptors) influencing efficacy. Validate candidates in longitudinal cohorts using receiver operating characteristic (ROC) analysis .
Q. Methodological Guidance for Data Interpretation
- Handling Inconclusive Dose-Response Data : Apply Bayesian hierarchical models to integrate sparse or conflicting data, incorporating prior knowledge from related GPIIb/IIIa inhibitors .
- Ethical Reporting of Negative Results : Publish null findings in open-access repositories to mitigate publication bias, particularly for studies showing increased bleeding risks or lack of efficacy in specific populations .
Properties
CAS No. |
156586-91-3 |
---|---|
Molecular Formula |
C18H23ClN4O4 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
ethyl (3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoate;hydrochloride |
InChI |
InChI=1S/C18H22N4O4.ClH/c1-3-13(11-17(25)26-4-2)21-15(23)9-10-16(24)22-14-7-5-12(6-8-14)18(19)20;/h1,5-8,13H,4,9-11H2,2H3,(H3,19,20)(H,21,23)(H,22,24);1H/t13-;/m1./s1 |
InChI Key |
JTZJXWLQRZUDFJ-BTQNPOSSSA-N |
SMILES |
CCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N.Cl |
Isomeric SMILES |
CCOC(=O)C[C@@H](C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N.Cl |
Canonical SMILES |
CCOC(=O)CC(C#C)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
156586-91-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xemilofiban hydrochloride; SC-54684A; SC 54684A; SC54684A. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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